molecular formula In2(SO4)3·H2O<br>H2In2O13S3 B1602278 Indium(III) sulfate hydrate CAS No. 304655-87-6

Indium(III) sulfate hydrate

Cat. No. B1602278
CAS RN: 304655-87-6
M. Wt: 535.8 g/mol
InChI Key: XUVCWJBXGHOWID-UHFFFAOYSA-H
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Description

Indium(III) sulfate hydrate is used in chemical synthesis and as a hardening agent in gold electroplating baths . It is also used to prepare other indium-containing substances such as copper indium selenide .


Synthesis Analysis

Indium(III) sulfate hydrate may be formed by the reaction of indium, its oxide, or its carbonate with sulfuric acid . An excess of strong acid is required, otherwise insoluble basic salts are formed . In indium sulfate solutions, a stable In3+ sulfato complex could be detected using Raman spectroscopy and 115-In NMR .


Molecular Structure Analysis

The molecular formula of Indium(III) sulfate hydrate is In2(SO4)3 · xH2O . The molecular weight is 517.82 (anhydrous basis) . The SMILES string representation is O.[In+3].[In+3].[O-]S([O-])(=O)=O.[O-]S([O-])(=O)=O.[O-]S([O-])(=O)=O .


Chemical Reactions Analysis

In dilute solutions, the cation [In(OH2)6]3+, exists together with free nitrate . Sulfato complex formation is favored with an increase in temperature and thus is entropically driven . At temperatures above 100 °C, a basic In3+ sulfate, In(OH)SO4, is precipitated .

Scientific Research Applications

Chemical Synthesis

Indium(III) sulfate hydrate is used in chemical synthesis . It plays a crucial role in the preparation of other indium-containing substances . The properties of these substances depend on the primary ligand used for their synthesis .

Gold Electroplating

Indium(III) sulfate hydrate serves as a hardening agent in gold electroplating baths . It helps to enhance the durability and wear resistance of the gold layer, which is particularly important in the electronics and jewelry industries .

Preparation of Copper Indium Selenide

Indium(III) sulfate hydrate is used in the preparation of copper indium selenide . Copper indium selenide is a promising material for high-performance flexible thermoelectrics .

Anticancer Research

Indium(III) complexes, which can be synthesized using Indium(III) sulfate hydrate, have potential anticancer properties . They are being investigated for their bioavailability and effectiveness in cancer treatment .

Bioimaging

Indium(III) complexes are also used in bioimaging . They emit Auger electrons, making them suitable for a wide range of biological and medical applications, including imaging .

Radiopharmaceuticals

Indium(III) complexes, especially those with the indium-111 isotope, have been investigated for various medicinal and biological applications due to their ability to capture electrons when exposed to gamma radiation . This property has made their application in medical diagnostic radiopharmacy feasible .

Photodynamic Chemotherapy

Indium(III) complexes are being explored in the field of photodynamic chemotherapy . They have the potential to be used as photosensitizers, which can be activated by light to produce a form of oxygen that can kill nearby cells .

Antioxidants

Indium(III) complexes have shown potential as antioxidants . They can neutralize free radicals, which are harmful compounds that can lead to cell damage .

Safety and Hazards

Indium(III) sulfate hydrate causes skin irritation and serious eye irritation . It is recommended to use personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Sulfato complex formation is favored with an increase in temperature and thus is entropically driven . At temperatures above 100 °C, a basic In3+ sulfate, In(OH)SO4, is precipitated . This suggests potential future directions for research into the properties and applications of Indium(III) sulfate hydrate at different temperatures.

Relevant Papers The relevant papers retrieved provide valuable information on the hydration of Indium(III) in aqueous solutions of perchlorate, nitrate, and sulfate , and the medical and biological applications of Indium(III) complexes .

properties

IUPAC Name

indium(3+);trisulfate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2In.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVCWJBXGHOWID-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[In+3].[In+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2In2O13S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583496
Record name Indium sulfate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indium(III) sulfate hydrate

CAS RN

304655-87-6
Record name Indium sulfate--water (2/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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